molecular formula C17H21N3O5 B5615807 2,6-dimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide

2,6-dimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide

Cat. No. B5615807
M. Wt: 347.4 g/mol
InChI Key: DGZHPHGZVZZRDR-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex nicotinamide derivatives involves several steps including etherification, oximation, and Beckmann rearrangement processes. For example, similar compounds have been prepared through reactions starting from base materials like rotenone and dimethyloxosulphonium methylide, followed by structural identification using techniques like 1H NMR and MS (Chen, Ye, & Hu, 2012). Additionally, nicotinamide derivatives have been synthesized from nicotinaldehyde and nicotinhydrazine, characterized by 1H NMR, ER, and MS spectra (Hu, Huang, Zhang, Huang, & Wang, 2010).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is often characterized using X-ray diffraction and spectroscopic methods, including infrared (IR), ultraviolet (UV), and single crystal X-ray diffraction analysis. For instance, a study detailed the molecular structure of a related compound as mononuclear with distorted octahedral stereochemistry, using DFT calculations for optimization and analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and other properties (Kaya et al., 2017).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, they have been used in reactions leading to the synthesis of compounds with potential activity as muscarinic receptor agonists (Hu et al., 2010). Another study focused on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, investigating its interactions and potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

properties

IUPAC Name

2,6-dimethoxy-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-10-6-12(25-20-10)7-11-8-24-9-14(11)18-16(21)13-4-5-15(22-2)19-17(13)23-3/h4-6,11,14H,7-9H2,1-3H3,(H,18,21)/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZHPHGZVZZRDR-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=C(N=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C(N=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide

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